methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with bromophenyl and chlorophenyl groups
Preparation Methods
The synthesis of methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions.
Substitution reactions: The pyrazole ring is then substituted with bromophenyl and chlorophenyl groups using electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chlorophenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate can be compared with similar compounds such as:
Methyl 4-(4-bromophenyl)benzoate: This compound lacks the pyrazole ring and chlorophenyl group, making it less complex and potentially less versatile in its applications.
Methyl 4-(bromomethyl)benzoate:
Methyl 3,5-bis(bromomethyl)benzoate: This compound has two bromomethyl groups, which can lead to different reactivity patterns compared to the pyrazole-containing compound.
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical modification and potential interactions with biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H17Br2ClN2O2 |
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Molecular Weight |
560.7 g/mol |
IUPAC Name |
methyl 4-[[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C24H17Br2ClN2O2/c1-31-24(30)18-4-2-15(3-5-18)14-29-23(17-8-12-20(26)13-9-17)21(27)22(28-29)16-6-10-19(25)11-7-16/h2-13H,14H2,1H3 |
InChI Key |
RYQKNAMZWCSSFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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